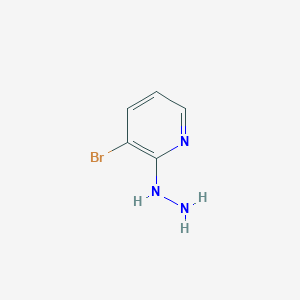

3-Bromo-2-hydrazinylpyridine

描述

Significance of Arylhydrazines in Organic and Medicinal Chemistry

Arylhydrazines are a class of organic compounds that have become indispensable in the fields of organic and medicinal chemistry. fluorochem.co.uk Their value is rooted in their versatile reactivity, which allows them to serve as foundational components for a wide array of more complex molecules. rsc.org

The study of aromatic nitrogen compounds, including arylhydrazines and their related diazonium salts, dates back to the mid-19th century. The pioneering work of chemists like Peter Griess in 1858 on the synthesis of diazonium salts from aromatic amines laid the groundwork for the eventual exploration of arylhydrazines. ambeed.com These early discoveries were crucial, unlocking the vast synthetic potential of this class of compounds.

In modern organic chemistry, arylhydrazines are recognized as valuable partners in cross-coupling reactions, a powerful method for forming carbon-carbon and carbon-heteroatom bonds. fluorochem.co.uk They have been successfully used as arylating agents, providing an alternative to traditional reagents like organic halides. fluorochem.co.ukresearchgate.net This is particularly noteworthy as reactions involving arylhydrazines can be more environmentally friendly, often producing nitrogen gas and water as the primary byproducts. researchgate.net Their utility extends to their role in generating aryl radicals, which are highly reactive intermediates for forming new chemical bonds. apolloscientific.co.uk

Perhaps the most significant role of arylhydrazines is as synthetic precursors for a multitude of biologically active heterocyclic compounds. rsc.org They are fundamental starting materials in well-known reactions for synthesizing indoles, pyrazoles, indazoles, and various fused heterocyclic systems. fluorochem.co.ukacs.org The hydrazine (B178648) functional group is key to their reactivity, enabling cyclization reactions that form the core structures of many molecules investigated for pharmaceutical applications. researchgate.net

Overview of 2-Hydrazinopyridine (B147025) Derivatives

Within the broader family of arylhydrazines, 2-hydrazinopyridine derivatives represent a particularly important subclass. These compounds feature a hydrazine group attached to the second position of a pyridine (B92270) ring, a structural motif that makes them highly valuable intermediates. google.comresearchgate.net

2-Hydrazinopyridine and its derivatives are widely utilized as intermediates in the fine chemical industry. nih.govsmolecule.com Their synthesis is a key step in the production chain for various specialized chemicals used in dyes, and polymers. nih.govsmolecule.com The development of efficient, scalable, and safe synthesis processes for these intermediates is an ongoing area of research, with methods often starting from precursors like 2-chloropyridine (B119429) or 2-bromopyridine (B144113). google.comgoogle.comresearchgate.net

The demand for 2-hydrazinopyridine derivatives has seen a notable increase, driven by the rapid development of the medical and pesticide industries. nih.govmdpi.com In medicine, these compounds are crucial building blocks for synthesizing a range of pharmaceuticals. researchgate.netgoogle.com In agriculture, they are used to create effective herbicides and insecticides. smolecule.com The specific compound 3-Bromo-2-hydrazinylpyridine is a precursor to molecules like chlorantraniliprole, an insecticide that targets ryanodine (B192298) receptors in pests. This increasing demand underscores the industrial and economic importance of developing robust synthetic routes to these valuable chemical intermediates. google.comjustia.com

Structure

3D Structure

属性

IUPAC Name |

(3-bromopyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQSXMSCIRLMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679502 | |

| Record name | 3-Bromo-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54231-41-3 | |

| Record name | 3-Bromo-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 3 Bromo 2 Hydrazinylpyridine

Synthetic Methodologies for Hydrazinylpyridines

The primary methods for synthesizing hydrazinylpyridines revolve around the reaction of pyridine (B92270) halides with hydrazine (B178648) hydrate (B1144303) and alternative routes such as diazotization of aminopyridines.

Reaction of Pyridine Halides with Hydrazine Hydrate.patsnap.comgoogle.com

A prevalent method for synthesizing 2-hydrazinylpyridine derivatives involves the reaction of a pyridine halide with hydrazine hydrate. patsnap.comgoogle.comgoogle.com This nucleophilic substitution reaction is influenced by several factors, including the nature of the halogen, the solvent, and the reaction temperature. The general reaction involves mixing the pyridine halide, hydrazine hydrate, and a solvent, followed by heating to facilitate the substitution. google.com

While the direct synthesis of 3-Bromo-2-hydrazinylpyridine from 2,3-dibromopyridine (B49186) is a feasible route, the reaction of 2-bromopyridine (B144113) with hydrazine hydrate serves as a foundational example of this type of transformation. justia.comresearchgate.net To prevent the formation of dimer byproducts, an excess of hydrazine hydrate is typically required. researchgate.net The reaction can be optimized by starting with 2-bromopyridine or by using additives like tetrabutylammonium (B224687) iodide. researchgate.net

The synthesis of related compounds, such as 3-chloro-2-hydrazinopyridine (B1363166), has been achieved by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate. patsnap.comgoogle.com This process often involves refluxing the reactants in a polar solvent like ethanol (B145695). patsnap.comgoogle.com

For efficient and scalable synthesis, optimizing the amount of hydrazine hydrate is crucial. google.com Theoretically, the molar ratio of the pyridine halide to hydrazine hydrate for the substitution of a single halogen is 1:1. google.com However, to drive the reaction to completion, an excess of hydrazine hydrate is generally used, with a molar ratio of pyridine halide to hydrazine hydrate typically in the range of 1:1.5 to 1:1.8. google.com In some procedures for the synthesis of similar compounds like 3-chloro-2-hydrazinopyridine, the molar ratio of the dihalopyridine to hydrazine hydrate can be as high as 1:4 to 1:6 to ensure a high yield. google.com

The concentration of hydrazine hydrate is also a key parameter. A mass content of ≥80% for hydrazine hydrate is often specified to achieve high yields. google.com The mass ratio of hydrazine hydrate to the polar solvent is also optimized, for instance, to be between 1:0.05 and 1:0.25. google.com

Table 1: Optimization of Hydrazine Hydrate Equivalents

| Pyridine Halide | Hydrazine Hydrate (molar equivalents) | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-dichloropyridine | 4-6 | Ethanol | 8 hours | 95% | google.com |

The reaction conditions, specifically temperature and atmosphere, play a significant role in the synthesis of hydrazinylpyridines. The reaction is typically carried out at an elevated temperature, often under reflux, to ensure a reasonable reaction rate. google.com For the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine, reflux temperatures between 100°C and 150°C are employed, with an optimal range of 125-130°C. google.com

To prevent unwanted side reactions and ensure the safety of the process, especially when using a reactive reagent like hydrazine hydrate, the reaction is conducted under an inert atmosphere, typically nitrogen. google.com This involves replacing the air in the reaction vessel with nitrogen before heating. google.com Cooling the reaction mixture after completion allows for the crystallization of the product, which can then be isolated by filtration. google.com

Table 2: Impact of Reaction Temperature

| Reactants | Solvent | Temperature (°C) | Atmosphere | Outcome | Reference |

|---|---|---|---|---|---|

| 2,3-dichloropyridine, Hydrazine Hydrate | N,N-dimethylpropanolamine | 130 | Nitrogen | Product crystallization upon cooling | google.com |

| 2,3-dichloropyridine, Hydrazine Hydrate | n-butanol | 100 | Nitrogen | Product crystallization upon cooling | google.com |

In some synthetic routes for preparing the pyridine halide precursors, catalytic hydrogenation is employed. For instance, 2,3-dichloropyridine can be synthesized from 2,3,6-trichloropyridine (B1294687) via a hydrogen substitution reaction. patsnap.com This process utilizes a mixed catalyst system, such as a combination of Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C), in the presence of hydrogen gas. patsnap.com The use of a mixed catalyst, along with a combination of a strong and a weak base, enhances the selectivity and rate of the hydrogen substitution reaction. patsnap.comgoogle.com The reaction is typically carried out at a controlled temperature and pressure, for example, at 25-30°C and 0.25-0.3 MPa. patsnap.com

Alternative Synthetic Routes (e.g., from 2-Aminopyridine (B139424) via Diazotization).google.com

An alternative pathway to synthesize hydrazinylpyridines involves the diazotization of aminopyridines. researchgate.net For example, 2-hydrazinopyridine (B147025) can be synthesized from 2-aminopyridine by first converting the amino group into a diazonium salt using sodium nitrite (B80452) in an acidic medium at low temperatures. researchgate.netchemicalbook.com The resulting diazonium salt can then be reduced to the corresponding hydrazine. researchgate.net

Challenges in Industrial Synthesis and Yield Improvement

The industrial-scale synthesis of this compound and its derivatives, while crucial for the production of key intermediates for pharmaceuticals and agrochemicals, presents several challenges. These challenges primarily revolve around reaction conditions, cost of materials, and process safety.

One of the significant hurdles is the management of hazardous materials and reaction conditions. For instance, the synthesis often involves the use of hydrazine hydrate, a substance that requires careful handling due to its toxicity and potential for explosive decomposition. researchgate.net The use of high temperatures and pressures in certain steps further complicates the process, necessitating specialized equipment and stringent safety protocols to prevent accidents. justia.com

To address these challenges, research has focused on several areas. One approach is the development of more efficient catalytic systems to improve reaction selectivity and reduce the required amount of expensive catalysts. Another area of investigation is the use of alternative, less hazardous reagents and solvents. justia.com Process optimization, including the careful control of reaction parameters like temperature, pressure, and reactant stoichiometry, is also crucial for maximizing yield and minimizing the formation of byproducts. justia.com Furthermore, "telescoped" processes, where multiple reaction steps are combined into a single pot without isolating intermediates, are being explored to simplify operations and reduce waste.

| Challenge | Description | Potential Solutions |

| Hazardous Materials | Use of toxic and potentially explosive reagents like hydrazine hydrate. researchgate.net | Alternative, safer reagents; stringent safety protocols. justia.com |

| Cost of Materials | Expensive starting materials, reagents, and catalysts (e.g., palladium). google.comrsc.org | Development of cheaper synthetic routes; efficient catalyst recycling. |

| Low Yields | Formation of side products and incomplete reactions leading to material loss. researchgate.netquickcompany.in | Process optimization; development of more selective catalysts. justia.com |

| Harsh Reaction Conditions | Requirement for high temperatures and pressures in some steps. justia.com | Milder reaction conditions through catalysis; alternative synthetic pathways. |

| Waste Generation | Production of significant amounts of chemical waste. | "Telescoped" processes; use of recyclable catalysts and solvents. |

Synthesis of Specific this compound Analogues and Derivatives

The core structure of this compound can be modified to create a variety of analogues and derivatives with different chemical properties and potential applications. This section details the synthesis of several specific examples.

Synthesis of 3-Bromo-2-hydrazinyl-4-nitropyridine (B13665647)

The synthesis of 3-bromo-2-hydrazinyl-4-nitropyridine involves the introduction of a nitro group at the 4-position of the pyridine ring. A common starting material for this synthesis is 3-nitropyridine-4-ol. The synthesis proceeds in the following steps:

Bromination: 3-Nitropyridine-4-ol is treated with bromine in water. The reaction mixture is stirred at room temperature and then heated to 50°C to yield 3-bromo-5-nitropyridine-4-ol. google.com

Chlorination: The resulting 3-bromo-5-nitropyridine-4-ol is then reacted with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline at an elevated temperature (100°C). This step replaces the hydroxyl group with a chlorine atom, affording 3-bromo-4-chloro-5-nitropyridine (B1281519). google.com

Hydrazinolysis: The final step is the reaction of 3-bromo-4-chloro-5-nitropyridine with hydrazine. The more reactive chlorine atom at the 4-position is displaced by the hydrazine group to yield the target compound, 3-bromo-2-hydrazinyl-4-nitropyridine.

It is important to note that the nitro group can be sensitive to reduction, so reaction conditions must be carefully controlled to avoid unwanted side reactions. rsc.org

| Starting Material | Reagents | Intermediate/Product |

| 3-Nitropyridine-4-ol | Bromine, Water | 3-Bromo-5-nitropyridine-4-ol google.com |

| 3-Bromo-5-nitropyridine-4-ol | POCl₃, N,N-Diethylaniline | 3-Bromo-4-chloro-5-nitropyridine google.com |

| 3-Bromo-4-chloro-5-nitropyridine | Hydrazine | 3-Bromo-2-hydrazinyl-4-nitropyridine |

Synthesis of 3-Bromo-6-chloro-2-hydrazinylpyridine (B2862678)

The synthesis of 3-bromo-6-chloro-2-hydrazinylpyridine typically starts from 3-bromo-6-chloropyridine. The key step in this synthesis is the introduction of the hydrazine group at the 2-position of the pyridine ring. This is achieved through a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of a suitable precursor is displaced by hydrazine.

A plausible synthetic route involves the reaction of a 2,6-dihalo-3-bromopyridine derivative with hydrazine hydrate. The reactivity of the halogens at the 2 and 6 positions can be different, allowing for selective substitution. For instance, starting with 2,6-dichloro-3-bromopyridine, a carefully controlled reaction with hydrazine hydrate could lead to the selective displacement of one of the chlorine atoms to introduce the hydrazinyl group.

Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)hydrazine

The synthesis of 1-(3-bromo-5-methylpyridin-2-yl)hydrazine can be achieved from 2-bromo-5-methylpyridine. One reported method involves the following key transformation:

Copper-Catalyzed Coupling: 2-Bromo-5-methylpyridine can be reacted with a protected hydrazine derivative in the presence of a copper(I) iodide (CuI) catalyst. iu.edu The use of a protected hydrazine, such as tert-butyl carbazate, prevents side reactions. The protecting group can then be removed in a subsequent step to yield the desired product.

Alternatively, starting from 2-amino-5-methylpyridine, a Sandmeyer-type reaction could be employed. This would involve diazotization of the amino group followed by reaction with a suitable bromine source to introduce the bromine at the desired position. Subsequent introduction of the hydrazine group would then be necessary.

Synthesis of 1-(3-Bromo-5-nitropyridin-2-yl)-1-methylhydrazine

The synthesis of 1-(3-bromo-5-nitropyridin-2-yl)-1-methylhydrazine involves the use of a substituted hydrazine, specifically 1-methylhydrazine. A likely starting material for this synthesis is a 2-halo-3-bromo-5-nitropyridine, such as 2-chloro-3-bromo-5-nitropyridine.

The synthesis would proceed via a nucleophilic aromatic substitution reaction. The 2-chloro-3-bromo-5-nitropyridine is reacted with 1-methylhydrazine. The chlorine atom at the 2-position, activated by the electron-withdrawing nitro group at the 5-position, is displaced by the 1-methylhydrazine to form the target compound. The reaction conditions would need to be controlled to ensure that the desired substitution occurs without side reactions involving the bromo or nitro groups.

Synthesis of 1-(3-Bromo-5-fluoropyridin-2-yl)hydrazine

The synthesis of 1-(3-bromo-5-fluoropyridin-2-yl)hydrazine can be approached from 2-methoxy-5-aminopyridine. A multi-step synthesis has been described that involves the following transformations:

Diazotization and Fluorination: 2-Methoxy-5-aminopyridine is first dissolved in an acid and then treated with a nitrite source to form a diazonium salt. This intermediate is then reacted with a fluorination reagent to replace the diazonium group with a fluorine atom, yielding 2-methoxy-5-fluoropyridine. google.com

Bromination: The resulting 2-methoxy-5-fluoropyridine is then brominated using a reagent like N-bromosuccinimide or liquid bromine to introduce a bromine atom at the 3-position, giving 2-methoxy-3-bromo-5-fluoropyridine. google.com

Hydrazinolysis: The final step would involve the reaction of 2-methoxy-3-bromo-5-fluoropyridine with hydrazine. The methoxy (B1213986) group at the 2-position can be displaced by hydrazine under appropriate conditions to yield 1-(3-bromo-5-fluoropyridin-2-yl)hydrazine.

Synthesis of 1-(3-Bromo-4-methylpyridin-2-yl)hydrazine

The synthesis of 1-(3-Bromo-4-methylpyridin-2-yl)hydrazine is not extensively detailed in publicly available literature. However, a plausible and common route for its preparation involves a nucleophilic substitution reaction on a suitable dihalogenated pyridine precursor. A logical starting material for this synthesis is 2-chloro-3-bromo-4-methylpyridine. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the bromine atom at the 3-position, allowing for a selective reaction with hydrazine.

A general procedure for the synthesis of 2-hydrazinopyridine derivatives involves the reaction of a corresponding pyridine halide with hydrazine hydrate. google.com The reaction is often performed under reflux conditions in a solvent, with an excess of hydrazine hydrate sometimes used to drive the reaction to completion. researchgate.net After the reaction, the product is typically isolated by cooling the mixture to induce crystallization, followed by filtration and washing. google.com

Reaction Scheme:

Figure 1: Proposed synthesis of 1-(3-Bromo-4-methylpyridin-2-yl)hydrazine from 2-chloro-3-bromo-4-methylpyridine and hydrazine.

Below is a table summarizing the proposed reaction conditions for this synthesis, based on general methodologies for similar transformations.

| Parameter | Value/Condition |

| Starting Material | 2-chloro-3-bromo-4-methylpyridine |

| Reagent | Hydrazine hydrate |

| Solvent | e.g., Ethanol, N,N-dimethylpropanolamine |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours |

| Work-up | Cooling, crystallization, filtration, washing |

Synthesis of 5-Bromo-2-hydrazinopyridine

5-Bromo-2-hydrazinopyridine is a valuable intermediate in the synthesis of various heterocyclic compounds for pharmaceutical applications. nordmann.global Its synthesis is well-established and typically starts from the commercially available and inexpensive 2-aminopyridine. thieme-connect.com A common method involves the reaction of a 2-halopyridine, such as 2-bromo-5-bromopyridine or 2-chloro-5-bromopyridine, with hydrazine hydrate. researchgate.net

Alternatively, 5-Bromo-2-hydrazinopyridine can be prepared from 2-amino-5-bromopyridine. This process involves the diazotization of the amino group using a nitrite salt in an acidic medium, followed by reduction of the resulting diazonium salt. A more direct approach, however, is the nucleophilic substitution of a halogen at the 2-position of a 5-bromopyridine derivative with hydrazine.

A general and industrially relevant method for producing 2-hydrazinopyridine derivatives involves reacting a pyridine halide with hydrazine hydrate in a solvent. google.com For the synthesis of 5-Bromo-2-hydrazinopyridine, 2,5-dibromopyridine (B19318) can be reacted with hydrazine hydrate. The greater reactivity of the bromine atom at the 2-position allows for a selective substitution.

Reaction Scheme:

Figure 2: Synthesis of 5-Bromo-2-hydrazinopyridine from 2,5-dibromopyridine and hydrazine.

The following table outlines the typical reaction parameters for the synthesis of 5-Bromo-2-hydrazinopyridine from a suitable brominated pyridine precursor and hydrazine.

| Parameter | Value/Condition |

| Starting Material | 2,5-dibromopyridine or 2-chloro-5-bromopyridine |

| Reagent | Hydrazine hydrate |

| Solvent | e.g., Ethanol, water |

| Reaction Temperature | Reflux |

| Reaction Time | 2-10 hours |

| Work-up | Cooling, filtration, recrystallization |

General Reaction Pathways of Hydrazinylpyridines

Hydrazinylpyridines, as a class of compounds, exhibit several predictable reaction pathways, including oxidation, reduction, and substitution. These transformations allow for the strategic modification of the molecule to generate a diverse array of derivatives.

The hydrazinyl group (-NHNH2) is susceptible to oxidation. smolecule.com Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be employed to convert the hydrazinyl group into other nitrogen-containing functionalities. smolecule.comevitachem.com A typical outcome of such a reaction is the formation of azo compounds, which are valuable in various fields, including dye chemistry. smolecule.com Milder oxidative systems, like iodine in DMSO, can also be used to facilitate cyclization reactions following condensation, a key step in synthesizing fused heterocyclic systems. researchgate.net

The reduction of the hydrazinyl group offers another avenue for functionalization. smolecule.com Reagents like sodium borohydride (B1222165) or lithium aluminum hydride are typically used to reduce the hydrazine moiety. smolecule.comevitachem.com This process can yield the corresponding amine (3-Bromo-2-aminopyridine), providing a different reactive handle for subsequent synthetic steps. smolecule.com The transformation from a hydrazine to an amine significantly alters the nucleophilicity and reactivity of the substituent.

This compound can undergo two main types of substitution reactions. The first involves the nucleophilic substitution of the bromine atom at the 3-position of the pyridine ring. smolecule.com This halogen is susceptible to displacement by a variety of nucleophiles, such as amines or thiols, allowing for the introduction of diverse substituents onto the pyridine core. smolecule.com

The second type of substitution is the reaction that forms the hydrazinylpyridine itself, typically through the nucleophilic aromatic substitution of a halogen (like chlorine or bromine) on the pyridine ring with hydrazine hydrate. researchgate.netresearchgate.netiucr.org This reaction is a fundamental method for preparing various hydrazinylpyridine isomers. google.com

Table 1: General Reaction Pathways and Reagents for Hydrazinylpyridines

| Reaction Type | Common Reagents | Typical Product(s) |

| Oxidation | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄), Iodine/DMSO | Azo Compounds, Pyridyl Azides |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Amines, Hydrazones |

| Substitution | Nucleophiles (e.g., Amines, Thiols) | Substituted Pyridine Derivatives |

Role as a Versatile Building Block in Organic Synthesis

The dual functionality of this compound makes it an exceptionally useful building block for constructing more complex molecules, particularly nitrogen-containing heterocyclic scaffolds. a2bchem.com Its ability to participate in a wide range of transformations makes it a key intermediate in medicinal chemistry and materials science. a2bchem.com

One of the primary applications of this compound and its isomers is in cyclocondensation reactions to form fused heterocyclic systems. The hydrazine moiety is a key participant in these transformations, reacting with various electrophiles to construct new rings.

Notable examples include:

Synthesis of Triazolopyridines: 2-Hydrazinylpyridines are versatile scaffolds for preparing researchgate.netresearchgate.nettriazolo[4,3-a]pyridines. beilstein-journals.orgd-nb.info These are formed through reactions with various partners, such as carboxylic acids, aldehydes, or chloroethynylphosphonates. researchgate.netbeilstein-journals.orgacs.org For instance, a one-pot reaction between a 2-hydrazinylpyridine, an aldehyde, and a cyclic anhydride (B1165640) can efficiently produce triazolopyridine carboxylic acids. acs.org Similarly, oxidative cyclization of the corresponding hydrazone intermediate is a common strategy to form the triazole ring. researchgate.netresearchgate.net

Synthesis of Pyrazoles: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and effective method for synthesizing pyrazole (B372694) rings, known as the Knorr pyrazole synthesis. youtube.com More advanced methods involve the cyclocondensation of 2-hydrazinylpyridine with cross-conjugated enynones, which proceeds without the need for a catalyst to form pyrazoles in high yields. nih.govcolab.ws

These cyclization reactions effectively incorporate the original hydrazine nitrogen atoms into a new, stable aromatic ring system, thereby introducing a complex and functionally rich heterocyclic group into the molecule.

The use of this compound as a synthetic building block allows for significant modification of molecular properties. a2bchem.com By constructing new heterocyclic rings fused to the pyridine core, chemists can precisely alter a molecule's size, shape, rigidity, and electronic properties. a2bchem.com

For example, converting the simple hydrazinylpyridine into a larger, more complex researchgate.netresearchgate.nettriazolo[4,3-a]pyridine system has profound effects. d-nb.info The resulting fused-ring structure is more rigid and planar than the starting material. This change in molecular architecture is critical in drug design, where the shape of a molecule determines its ability to bind to biological targets like enzymes or receptors. Furthermore, the introduction of new heterocyclic systems like triazoles and pyrazoles can enhance biological activity and introduce desirable properties such as fluorescence. d-nb.infonih.gov The ability to use this compound in multicomponent reactions further expands the accessible chemical space, allowing for the rapid generation of diverse molecular libraries with a wide range of properties. acs.org

Table 2: Heterocyclic Scaffolds from Hydrazinylpyridine Building Blocks

| Starting Hydrazinylpyridine | Reaction Type | Resulting Heterocyclic Scaffold |

| 2-Hydrazinylpyridine | Cyclocondensation with Aldehydes/Carboxylic Acids | researchgate.netresearchgate.netTriazolo[4,3-a]pyridine |

| 2-Hydrazinylpyridine | Cyclocondensation with 1,3-Diketones or Enynones | Pyrazole |

| 2-Hydrazinylpyridine | Multicomponent Reaction with Isocyanides/Aldehydes | Pyrido[2,1-c] researchgate.netresearchgate.nettriazine |

Enhancement of Synthetic Process Efficiency

The use of halogenated hydrazinylpyridines, such as this compound and its chloro-analogue, as key intermediates can significantly enhance the efficiency of complex synthetic processes. a2bchem.com Recent patents related to the synthesis of agrochemicals have detailed optimized production methods that offer numerous benefits over previous routes. justia.comgoogle.com These advantages include reduced production costs, the elimination of complex mixed-solvent separation steps, decreased chemical waste, and simplified operational procedures. justia.comgoogle.com

For instance, in the production of (3-chloro-2-pyridyl)hydrazine, a crucial precursor, optimized methods have been developed to be more industrially viable. By carefully selecting reagents and reaction conditions, process hazards are minimized, and the number of steps can be reduced. justia.comgoogle.com The compatibility of these intermediates with various reaction conditions and their ability to participate in diverse chemical transformations make them valuable components in creating complex molecules with specific, tailored properties. a2bchem.com Research has focused on developing one-pot, multicomponent reactions that are both atom- and step-economic, further streamlining the synthesis of biologically important derivatives. researchgate.netrsc.org

Specific Reaction Mechanisms

Nucleophilic Displacement Reactions

The chemical reactivity of this compound is heavily influenced by the presence of the bromine atom and the hydrazinyl group on the pyridine ring. The bromine atom, being a good leaving group, allows the compound to readily undergo nucleophilic aromatic substitution reactions. ambeed.com This enables the introduction of various nucleophiles, such as amines or thiols, to replace the halogen atom. ambeed.comsmolecule.com

The synthesis of this compound itself often involves a nucleophilic displacement reaction where a di-halogenated pyridine (e.g., 2,3-dibromopyridine or 2-bromo-3-chloropyridine) is treated with hydrazine hydrate. justia.com Similarly, 3-bromo-2-[(N-substituted)amino]pyridines can be prepared via the reaction of 2,3-dibromopyridine with various amines. researchgate.net These substituted aminopyridines can then be used in further reactions, such as hetarynic cyclizations. researchgate.net

The efficiency of these substitution reactions can be influenced by factors such as the choice of solvent, temperature, and the presence of catalysts. For example, the synthesis of substituted hydrazinylpyridines from chloropyridines has been shown to be efficient when conducted in thick-wall ACE tubes using simple alcohols as solvents, a method noted for being environmentally friendly. researchgate.net

| Reactant Amine | Reaction Time (h) | Yield (%) |

| n-Propylamine | 72 | 38 |

| n-Butylamine | 72 | 34 |

| n-Pentylamine | 96 | 24 |

| Isopropylamine | 96 | 45 |

| Isobutylamine | 96 | 34 |

| sec-Butylamine | 96 | 42 |

Table 1. Synthesis of various 3-bromo-2-[(N-alkyl)amino]pyridines from the reaction of 2,3-dibromopyridine with different primary amines in THF. researchgate.net

Condensation Reactions, particularly Schiff Base Formation

A hallmark reaction of the hydrazinyl group (-NHNH₂) in this compound is its condensation with carbonyl compounds, such as aldehydes and ketones. ekb.egiosrjournals.org This reaction, typically catalyzed by acid, results in the formation of a C=N double bond, yielding a class of compounds known as hydrazones, which are a specific type of Schiff base. ekb.egiosrjournals.org

The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon. ekb.eg This is followed by a dehydration step, eliminating a molecule of water to form the stable hydrazone product. ekb.eg For example, 2-hydrazinopyridine reacts with 4-bromobenzaldehyde (B125591) in heated methanol (B129727) with an acidic catalyst to form the corresponding (E)-2-(2-(4-bromobenzylidene)hydrazinyl)pyridine Schiff base. ekb.eg Similarly, 2-bromo-6-hydrazinylpyridine (B1342697) can be condensed with salicylaldehyde (B1680747) in refluxing ethanol to produce the Schiff base precursor for metal complexes. mdpi.com

These Schiff bases are not merely synthetic endpoints; they are versatile intermediates themselves. The imine (-C=N-) bond they contain is reactive and participates in further transformations, including cyclization reactions to form a wide array of heterocyclic systems. iosrjournals.org The synthesis of γ-carbolines, for instance, can proceed through an imine intermediate formed from the condensation of 2-bromo-6-hydrazinylpyridine and 1-methylpiperidin-4-one. researchgate.net

| Hydrazine Derivative | Carbonyl Compound | Product Type | Reference |

| 2-Hydrazinopyridine | 4-Bromobenzaldehyde | Aromatic Schiff Base | ekb.eg |

| 2-Bromo-6-hydrazinylpyridine | Salicylaldehyde | Phenolic Schiff Base | mdpi.com |

| 2-Bromo-6-hydrazinylpyridine | 1-Methylpiperidin-4-one | Imine Intermediate | researchgate.net |

| 2-Hydrazinopyridine | Pyridine-2-carbaldehyde | Tridentate N-type Schiff Base | lew.ro |

Table 2. Examples of Schiff Base formation from hydrazinylpyridine derivatives.

Cyclization Reactions

This compound is a valuable precursor for synthesizing fused heterocyclic ring systems through cyclization reactions. The bifunctional nature of the molecule, possessing both a nucleophilic hydrazinyl group and a reactive pyridine ring, facilitates intramolecular ring-closure to form stable aromatic structures.

While the subject compound is brominated, a closely related and industrially significant reaction is the synthesis of pyrazole derivatives from 3-chloro-2-hydrazinopyridine. This compound is a key intermediate in the manufacture of modern insecticides. google.compatsnap.com The synthesis involves a cyclization reaction between 3-chloro-2-hydrazinopyridine and a 1,3-dicarbonyl compound or its equivalent, such as diethyl maleate (B1232345) or a butynedioate ester. patsnap.com

The general process begins with the condensation of the hydrazine with one carbonyl group, followed by an intramolecular cyclization where the other nitrogen atom attacks the second carbonyl group, ultimately forming the five-membered pyrazole ring after dehydration. mdpi.com For example, reacting 3-chloro-2-hydrazinopyridine with diethyl butynedioate under basic conditions (like sodium methoxide (B1231860) or sodium ethoxide) in an alcohol solvent yields the corresponding 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-carboxylate. patsnap.com This intermediate can then be further functionalized. patsnap.com

| Base | Solvent | Reactant B | Yield | Reference |

| Sodium Methoxide | Methanol | Dimethyl Butynedioate | 74.0% | patsnap.com |

| Sodium Ethoxide | Ethanol | Diethyl Butynedioate | 78.8% | patsnap.com |

| Sodium tert-Butoxide | tert-Butanol | Diethyl Butynedioate | 64.0% | patsnap.com |

Table 3. Synthesis of Pyrazole Carboxylate from 3-Chloro-2-hydrazinopyridine under various basic conditions. patsnap.com

A prominent application of 2-hydrazinylpyridine derivatives, including this compound, is in the synthesis of the fused nih.govpatsnap.comtriazolo[4,3-a]pyridine scaffold. This heterocyclic core is present in numerous compounds with significant biological activity. rsc.orgnih.gov

Multiple synthetic strategies exist to construct this ring system. A common method involves the reaction of 2-hydrazinopyridine with a one-carbon synthon, such as an acid chloride, orthoester, or even urea. chemicalbook.comasianpubs.org For example, 2-hydrazinopyridine reacts with chloroacetyl chloride to give an intermediate that is then cyclized using POCl₃ to afford 3-chloromethyl- nih.govpatsnap.comtriazolo[4,3-a]pyridine. asianpubs.org Another approach is the condensation with an aldehyde to form a hydrazone, which then undergoes oxidative cyclization to yield the triazolopyridine. researchgate.netrsc.org Various oxidizing agents like N-bromosuccinimide (NBS), trichloroisocyanuric acid (TCCA), or iodine can be employed for this cyclization step. researchgate.netrsc.org Catalyst-free, microwave-assisted methods have also been developed, representing a greener synthetic route. chemicalbook.com

| Reactants | Method/Reagents | Product | Yield | Reference |

| 2-Hydrazinopyridine + Chloroacetyl chloride | POCl₃ (cyclization) | 3-Chloromethyl- nih.govpatsnap.comtriazolo[4,3-a]pyridine | Good | asianpubs.org |

| 2-Hydrazinopyridine + Benzaldehyde | HTIB (oxidant) | 3-Phenyl- nih.govpatsnap.comtriazolo[4,3-a]pyridine | 90% | rsc.org |

| 2-Hydrazinopyridine + Urea | Microwave irradiation (no solvent) | nih.govpatsnap.comTriazolo[4,3-a]pyridin-3(2H)-one | 75% | chemicalbook.com |

| 2-Hydrazinylpyridines + Chloroethynylphosphonates | Catalyst-free, 5-exo-dig cyclization | 3-Methylphosphonylated nih.govpatsnap.comtriazolo[4,3-a]pyridines | N/A | nih.gov |

Table 4. Selected methods for the synthesis of the nih.govpatsnap.comtriazolo[4,3-a]pyridine ring system.

Compatibility with Diverse Reaction Conditions

The reactivity of this compound is characterized by the dual functionality of the nucleophilic hydrazine group and the reactive bromine atom on the pyridine ring. Its utility in synthesis is defined by its compatibility with a range of reaction conditions, which allows for the construction of complex heterocyclic systems.

Research findings indicate that this compound is chemically stable under standard ambient conditions at room temperature. sigmaaldrich.com For long-term storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, and at freezer temperatures of -20°C, suggesting potential sensitivity to light, air, and prolonged exposure to heat. bldpharm.com The hydrazine moiety is generally susceptible to oxidation, which can be accelerated under acidic conditions.

The compound's primary reactivity involves the hydrazine group acting as a binucleophile in cyclization and multicomponent reactions. These transformations are compatible with a wide array of solvents, catalysts, and reagents, demonstrating the compound's versatility.

Cyclization Reactions: The formation of fused heterocyclic rings is a hallmark transformation of this compound. It readily participates in reactions with 1,3-dielectrophilic partners to yield pyrazole and triazole derivatives under various conditions. For instance, the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide, is a viable condition for cyclization-formylation reactions of hydrazones derived from 2-hydrazinopyridine. encyclopedia.pubmdpi.com Similarly, related 2-hydrazinopyridine compounds are used in Fischer indole (B1671886) cyclization, which employs strong acids like polyphosphoric acid at high temperatures (180°C). researchgate.net

Multicomponent reactions (MCRs) further highlight the compound's compatibility. Research on related 2-hydrazinopyridines shows they are effective substrates in Groebke–Blackburn–Bienaymé (GBB) type three-component reactions and other MCRs to produce diverse fused heterocycles like pyridotriazines and triazolopyridines. nih.govacs.orgacs.org These reactions tolerate a variety of aldehydes, ketones, isocyanides, and isocyanates. acs.orgacs.org Interestingly, while Lewis acid catalysis with scandium triflate is effective for some MCRs, Brønsted acids like acetic acid, TsOH, and perchloric acid proved unsatisfactory. nih.govacs.org

The table below summarizes typical conditions for key cyclization reactions involving 2-hydrazinopyridine precursors.

| Product Type | Reaction Partners | Conditions | Source(s) |

| Pyrazole | Acetophenones (via hydrazone) | Vilsmeier-Haack (POCl₃, DMF) | encyclopedia.pubmdpi.com |

| Pyrazole | 1,3-Diketones | Acidic media, microwave irradiation | nih.gov |

| Pyrrolo[2,3-b]pyridine | Ketones (via hydrazone) | Polyphosphoric Acid (PPA), 180°C | researchgate.net |

| Pyridotriazine | Aldehyde, Isocyanide | Sc(OTf)₃, DCM/MeOH, Room Temp, 20 h | acs.orgacs.org |

| Triazolopyridine | Aldehyde, Isocyanate | CaCl₂, DCE, Microwave, 80°C, 20 min | nih.govacs.org |

| Triazolopyridine | Aldehyde, Isothiocyanate | DCE, Microwave, 120°C, 60 min | acs.org |

| Triazolopyridine | Aldehyde, Cyclic Anhydride | DCE, Room Temp, 30 min | acs.org |

Solvent and Catalyst Compatibility: this compound and its close analogs are compatible with a broad spectrum of solvents. The choice of solvent can, however, be critical in directing reaction selectivity. For example, in certain palladium-catalyzed reactions with metal-dibenzylideneacetonate complexes, solvents like chloroform (B151607) and toluene (B28343) selectively yield pyrazoles, whereas reactions in water can favor the formation of dihydropyrazoles. nih.gov Some reactions proceed efficiently without any catalyst, such as the condensation with electron-deficient aldehydes to form C=N bonds, where acidic catalysts were found to have a negative effect. royalsocietypublishing.org

The following table outlines the compatibility of hydrazinopyridines with various solvents and catalysts.

| Condition Type | Examples | Context/Notes | Source(s) |

| Solvents | Dichloroethane (DCE) | Multicomponent reactions for triazolopyridine synthesis. | nih.govacs.org |

| Dichloromethane/Methanol (DCM/MeOH) | Lewis acid-catalyzed multicomponent reactions. | acs.orgacs.org | |

| Dimethyl Sulfoxide (DMSO) | Palladium-catalyzed pyrazole synthesis. | nih.gov | |

| Water (H₂O) | Can be used as a co-solvent; may favor dihydropyrazole formation in some metal-catalyzed reactions. | nih.govroyalsocietypublishing.org | |

| Ethanol | Used for refluxing in pyrazole synthesis and for pyranopyrazole formation. | researchgate.net | |

| Catalysts | Scandium Triflate (Sc(OTf)₃) | Effective Lewis acid for three-component reactions. | nih.govacs.orgacs.org |

| Palladium Complexes (e.g., Pd₂(dba)₃) | Used in microwave-assisted pyrazole synthesis. | nih.gov | |

| Copper(II) acetylacetonate (B107027) (Cu(acac)₂) | Effective in microwave-assisted pyrazole synthesis. | nih.gov | |

| Catalyst-Free | Condensation with electron-deficient aldehydes proceeds efficiently at room temperature. | royalsocietypublishing.org | |

| Meglumine | A biodegradable catalyst used for three-component reactions involving 2-hydrazinopyridine. | rsc.org |

This adaptability makes this compound a versatile building block, enabling the synthesis of a wide range of nitrogen-containing heterocyclic scaffolds under finely tuned conditions.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine (B92270) ring and the hydrazine (B178648) group. The hydrazine protons (-NH and -NH₂) would appear as broad singlets that are exchangeable with D₂O. The aromatic protons would show characteristic splitting patterns (doublets, triplets) based on their positions on the substituted pyridine ring. |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the brominated pyridine ring. The carbon atom attached to the bromine would be influenced by the halogen's electronegativity and heavy atom effect, while the carbon attached to the hydrazinyl group would also show a characteristic shift. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching vibrations from the hydrazine group (typically in the 3200–3400 cm⁻¹ region). Aromatic C-H and C=N/C=C stretching vibrations from the pyridine ring would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak of nearly equal intensity) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). |

Structural Analysis and Intermolecular Interactions

Crystal Structure Determination

No published data is available on the crystal system or space group of 3-Bromo-2-hydrazinylpyridine. The contents of the asymmetric unit are unknown.

The conformational arrangement of the hydrazinyl group relative to the pyridine (B92270) nitrogen (syn- or anti-disposition) has not been experimentally determined for this compound in the solid state.

Non-Covalent Interactions in the Solid State

Specific details of the hydrogen bonding network, including the nature of donors and acceptors and the formation of any characteristic motifs, are not known for this compound.

The presence or absence of Br⋯Br halogen bonds or other halogen-mediated interactions in the crystal lattice of this compound has not been reported.

Information regarding π–π stacking interactions, including centroid-to-centroid distances and the geometry of any such stacking, is not available for this compound.

Further research involving the synthesis of single crystals of this compound and subsequent single-crystal X-ray diffraction analysis is required to elucidate its structural properties.

Weak C—H⋯O, C—H⋯π Interactions

Although a specific crystal structure for this compound is not available in the referenced literature, the analysis of closely related hydrazone and pyridine structures reveals the consistent presence of weak C—H⋯O and C—H⋯π interactions. These interactions are fundamental to the supramolecular assembly of such compounds.

In hydrazone derivatives, C—H⋯π interactions are frequently observed where a C-H bond from one molecule points towards the center of an aromatic ring on an adjacent molecule. nih.govscielo.br For example, in the crystal structure of (E)-1-[(2-chloroquinolin-3-yl)methylidene]-2-(4-methylphenyl)hydrazine, molecules are linked into sheets through a combination of stronger N-H···N bonds and weaker C-H···π(arene) hydrogen bonds. nih.gov Similarly, studies on 1,2,3-triazolyl hydrazones show that C-H···π interactions can be the dominant organizing force, connecting molecules into larger sheets. scielo.br

C—H⋯O interactions also play a significant role, particularly when carbonyl or other oxygen-containing groups are present. In the crystal structures of (pyrazinecarbonyl)hydrazones, supramolecular chains are often formed, mediated by C—H⋯O contacts. researchgate.net These weak hydrogen bonds, along with C-H···N and C-H···π forces, contribute to the formation of extensive one-, two-, or three-dimensional networks. researchgate.netresearchgate.net Given the structure of this compound, which contains both a pyridine ring (a π-system) and nitrogen atoms (potential hydrogen bond acceptors), it is highly probable that both C—H⋯π and C-H⋯N/O (if solvated with water or other oxygen-containing species) interactions are key features of its solid-state packing. scielo.br

Computational Studies of Structure and Energy

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. Density Functional Theory (DFT) is a particularly valuable method for studying the structure, energy, and electronic properties of molecules like this compound.

DFT Methods for Energy Barrier Calculations (E/Z isomerism, Enol/Keto tautomerism)

The hydrazinyl group in this compound introduces the possibility of several isomeric and tautomeric forms. The C=N bond characteristic of the hydrazone tautomer can exist as either E or Z isomers, while the molecule can also undergo keto-enol type tautomerism (more accurately, a hydrazone-azo or imino-enamine tautomerism). DFT calculations are widely used to determine the relative stabilities of these forms and the energy barriers for their interconversion. researchgate.net

For example, DFT studies on related amidine systems have calculated the free energy barriers for syn-anti rotation about the C–N single bond to be in the range of 20–25 kcal/mol. researchgate.net The barriers for tautomerization are typically higher; in one study, the barrier for an amidine tautomerization was calculated to be 37–45 kcal/mol in the absence of a catalyst, rendering the process slow under normal conditions. researchgate.net In studies of β-diketones, which exhibit analogous keto-enol tautomerism, DFT calculations have been used to show that steric hindrance can make a non-hydrogen-bonded diketo form more stable than the typically favored enol form. rsc.org The energy barriers for such uncatalyzed tautomerizations can be significant, often exceeding 30 kcal/mol. orientjchem.org These computational findings indicate that while multiple isomers and tautomers of this compound may exist, the energy barriers for their interconversion are likely substantial.

Table 1: Representative Energy Barriers for Isomerization and Tautomerization Calculated by DFT for Analogous Systems

| Process Type | Molecule Class | Calculated Energy Barrier (kcal/mol) | Source |

| syn-anti Rotation (C-N) | N-t-butyl-N′-triflylacetamidine | 20 - 25 | researchgate.net |

| Tautomerization (Amidine) | N-t-butyl-N′-triflylacetamidine | 37 - 45 | researchgate.net |

| Keto-Enol Tautomerization | 3-phenyl-2,4-pentanedione (gas phase) | 30.61 | orientjchem.org |

| Keto-Enol Tautomerization | Cyclohexane-1,2-dione (water-assisted) | 34.7 | semanticscholar.org |

Aromaticity Analysis (HOMA indexes)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the degree of aromatic character in a cyclic system. A HOMA value of 1 indicates a fully aromatic system like benzene, while values approaching 0 suggest a non-aromatic system. acs.org This index is valuable for assessing how substituents and heteroatoms affect the π-electron delocalization in an aromatic ring.

Table 2: HOMA Aromaticity Index for Benzene and Related Heterocycles

| Compound | HOMA Value | Aromaticity Level |

| Benzene | 1.00 | Fully Aromatic (Reference) |

| Pyridine | 0.97 | Aromatic |

| Pyridazine | 0.79 | Aromatic |

| Pyrimidine | 0.90 | Aromatic |

| Pyrazine | 0.89 | Aromatic |

Note: Values are representative and may vary slightly depending on the level of theory used for calculation. Sourced from benchmark DFT studies. rsc.org

Predicted Collision Cross Section Values (CCS)

Collision Cross Section (CCS) is a physical property that reflects the size, shape, and charge of an ion in the gas phase. It is measured by ion mobility-mass spectrometry (IM-MS) and serves as a valuable descriptor for chemical identification, complementary to mass-to-charge ratio and retention time. auburn.edu For novel or uncharacterized compounds like this compound, where an experimental standard may not be available, CCS values can be predicted using computational methods.

Various prediction tools, often based on machine learning algorithms or theoretical models, have been developed to calculate theoretical CCS values from a molecule's 2D or 3D structure. arxiv.orgnih.gov These predicted values can then be compared against experimental data to increase confidence in compound identification. The accuracy of prediction models depends on the diversity of the training dataset, and it has been noted that different chemical classes can have different prediction accuracies. auburn.edu The inclusion of CCS values, even with a prediction error of 1-5%, significantly reduces the number of potential candidates for an unknown signal in an MS analysis, thereby improving identification specificity. arxiv.org While a specific predicted CCS value for this compound is not published, its value could be estimated using publicly available prediction tools. The utility of such a prediction is in its ability to serve as an additional filter in analytical workflows.

Table 3: Illustrative Impact of CCS on Compound Identification

| Search Parameters | Typical Number of Candidate Compounds | Identification Specificity |

| Mass only (±5 ppm) | >100 | Low |

| Mass + Isotopic Pattern | >10 | Moderate |

| Mass + Isotopic Pattern + Predicted CCS (±2%) | 1-3 | High |

Note: This table is illustrative, demonstrating the conceptual value of adding CCS data to an identification workflow. arxiv.org

Applications in Advanced Chemical Synthesis

Precursor to Pharmacologically Active Compounds

Arylhydrazines, including 3-bromo-2-hydrazinylpyridine, are significant precursors in the synthesis of a variety of pharmacologically active compounds. iucr.org The reactivity of the hydrazinyl moiety allows for its incorporation into diverse molecular scaffolds, leading to the development of new therapeutic agents.

Metal-Binding Hydrazones

This compound is considered a potential precursor for pharmacologically active, metal-binding hydrazones. iucr.orgiucr.org Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, which are known to chelate metal ions. The formation of hydrazones from this compound involves the reaction of the hydrazinyl group with aldehydes or ketones. The resulting hydrazones can then coordinate with various metal ions, forming stable complexes. This metal-binding ability is a key feature in the design of certain drugs and diagnostic agents.

Antimicrobial, Thrombopoietic, Anti-inflammatory, and Vasodilatory Drugs

Arylhydrazines are recognized as precursors to a range of therapeutic agents. Research has indicated their utility in the development of drugs with diverse biological activities, including antimicrobial, thrombopoietic (platelet-producing), anti-inflammatory, and vasodilatory properties. iucr.orgiucr.org The synthesis of these drugs often involves the transformation of the hydrazinyl group into various heterocyclic systems or other functional groups that impart the desired pharmacological effects. For instance, the reaction of hydrazines with dicarbonyl compounds can lead to the formation of pyrazoles, a scaffold present in many anti-inflammatory drugs like celecoxib. rsc.org

Development of Novel Organic Molecules

The reactivity of this compound makes it a valuable starting material for the creation of new and complex organic molecules. a2bchem.com Its functional groups allow for a variety of chemical transformations, including substitution and condensation reactions, which are fundamental in synthetic organic chemistry. smolecule.com These reactions enable chemists to build upon the pyridine (B92270) core and introduce new functionalities, leading to the discovery of compounds with unique properties and potential applications.

Synthesis of Agrochemicals

Beyond its specific role in the synthesis of chlorantraniliprole, this compound and its analogs are important in the broader field of agrochemical synthesis. a2bchem.com Pyridine-based compounds are a significant class of agrochemicals, encompassing fungicides, insecticides, and herbicides. researchgate.net The structural motifs provided by hydrazinylpyridines are incorporated into various agrochemical products to enhance their biological activity and efficacy. smolecule.comlookchem.com

Material Science Applications

The applications of this compound and related compounds extend into material science. a2bchem.comsmolecule.com These compounds can be used as building blocks for the development of novel materials with specific functionalities. smolecule.com For example, the incorporation of such heterocyclic structures into polymers can influence their thermal stability and other physical properties. smolecule.com The unique electronic and structural characteristics of these molecules make them attractive for creating advanced materials with tailored properties for various technological applications. smolecule.com

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 54231-41-3 bldpharm.com |

| Molecular Formula | C₅H₆BrN₃ bldpharm.com |

| Molecular Weight | 188.03 g/mol smolecule.com |

| IUPAC Name | (3-bromopyridin-2-yl)hydrazine |

Table 2: Related Hydrazinylpyridine Compounds and their Applications

| Compound Name | Key Structural Difference | Primary Application Area |

| 2-Bromo-5-hydrazinylpyridine | Isomeric position of bromo and hydrazinyl groups | Coordination chemistry, pharmaceutical synthesis |

| 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine | Presence of three fluorine atoms | Agrochemicals, pharmaceuticals, material science smolecule.com |

| 3-chloro-2-hydrazinopyridine (B1363166) | Chlorine instead of bromine at position 3 | Intermediate in insecticide synthesis (e.g., Chlorantraniliprole) trea.compatsnap.com |

| 2-Hydrazinopyridine (B147025) | Lacks the bromo substituent | Precursor for various heterocyclic compounds asianpubs.org |

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways

The development of novel and efficient synthetic routes to 3-Bromo-2-hydrazinylpyridine and its derivatives is a key area for future investigation. While traditional methods for the synthesis of hydrazinylpyridines exist, often involving the reaction of a halopyridine with hydrazine (B178648) hydrate (B1144303), there is considerable scope for innovation.

Future research could focus on the development of catalytic methods for the synthesis of this compound. For instance, the use of transition metal catalysts, such as palladium or copper, could enable cross-coupling reactions to introduce the hydrazinyl group onto a pre-brominated pyridine (B92270) ring under milder conditions and with greater functional group tolerance. A patent for the synthesis of 2-hydrazinopyridine (B147025) derivatives suggests a process involving the reaction of a pyridine halide with hydrazine hydrate in the presence of a solvent, which could be optimized and adapted for the specific synthesis of the 3-bromo analogue google.comgoogle.com.

Furthermore, the exploration of one-pot multicomponent reactions represents a promising avenue. These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer advantages in terms of efficiency and atom economy. Designing a multicomponent reaction that directly yields a substituted this compound scaffold would be a significant advancement.

The synthesis of related heterocyclic systems, such as pyridine derivatives, has been shown to be achievable through Suzuki cross-coupling reactions, which could be explored for the synthesis of novel derivatives of this compound mdpi.com. The development of synthetic pathways to access analogues of this compound is also an important area. A two-step synthesis of a related intermediate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, highlights the strategies that can be employed for the synthesis of structurally similar compounds acs.org.

Development of Greener Synthesis Methods

In line with the growing emphasis on sustainable chemistry, the development of environmentally benign methods for the synthesis of this compound is of paramount importance. Traditional synthetic methods for related compounds have been noted to generate significant waste and use hazardous reagents, highlighting the need for greener alternatives google.com.

Future research should explore the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reaction rates and potentially reduce the need for harsh reaction conditions. Ultrasound-assisted synthesis has been successfully employed for the eco-friendly preparation of related hydrazone derivatives, suggesting its potential applicability to the synthesis of this compound.

The use of greener solvents, such as water or bio-based solvents, is another critical aspect. A study on the environmentally benign synthesis of aryl-hydrazones utilized an aqueous extract of Acacia concinna pods as a natural surfactant, demonstrating the feasibility of conducting such reactions in aqueous media. The development of similar methodologies for this compound would represent a significant step towards a more sustainable synthetic process.

Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic routes mdpi.com. The use of organocatalysts, like L-proline, has been shown to be effective in the green synthesis of hydrazide derivatives, offering mild reaction conditions and reusability mdpi.com. Additionally, exploring hydrazine-free synthetic routes, for example through photoredox catalysis for the synthesis of related azines, could offer a safer and more environmentally friendly approach .

Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The interplay between the bromo and hydrazinyl substituents on the pyridine ring can lead to complex and interesting reactivity that warrants detailed investigation.

Future research could focus on elucidating the mechanisms of cyclization reactions involving this compound. For example, its reaction with various electrophiles could lead to the formation of fused heterocyclic systems, such as triazolopyridines or pyridotriazines. Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, could provide valuable insights into the reaction pathways and transition states of these transformations. A study on the reaction of 1,2,3-triazines and 1,2,3,5-tetrazines with amidines revealed a stepwise addition/N2 elimination/cyclization pathway, which could serve as a model for investigating similar reactions with this compound nih.gov.

Investigations into the reactivity of the C-Br bond are also of interest. Mechanistic insights into the dearomative diborylation of pyrazines have been gained through a combination of DFT calculations and experimental studies, and similar approaches could be applied to understand the reactions of this compound . Furthermore, understanding the mechanism of hydrazine-halogen exchange reactions, as has been studied for other aromatic systems, could open up new synthetic possibilities for modifying the pyridine core researchgate.net. The role of hydrazine in the chemical reduction of graphene oxide has also been the subject of mechanistic investigation, providing insights into the reactivity of hydrazine that could be relevant to its reactions with halopyridines arxiv.org.

Expansion of Applications in Drug Discovery and Material Science

The structural motifs present in this compound suggest its potential for a wide range of applications, particularly in the fields of drug discovery and material science.

In medicinal chemistry, the pyridine ring is a common feature in many pharmaceuticals, and hydrazine derivatives are known to exhibit a broad spectrum of biological activities mdpi.com. Future research should focus on synthesizing libraries of compounds derived from this compound and evaluating their therapeutic potential. For example, the synthesis of hydrazone derivatives has been shown to yield compounds with antifungal and anti-biofilm activity against Candida spp nih.gov. Similarly, novel anticancer agents based on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been developed, highlighting the potential of bromo- and hydrazono- containing scaffolds in oncology mdpi.com. The use of bromopyridazinedione derivatives in chemical biology for the modification of peptides and proteins further underscores the utility of such bromo-heterocyclic systems .

In the realm of material science, the presence of both a bromine atom and a nitrogen-rich hydrazinyl group offers opportunities for the design of novel functional materials. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the construction of conjugated polymers or organic light-emitting diode (OLED) materials. The use of bromopyridines as substrates in reactions like the Heck and Buchwald-Hartwig couplings is well-established chempanda.com. The nitrogen atoms in the pyridine ring and hydrazinyl group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. The C-H functionalization of pyridines is an active area of research for creating new building blocks for functional materials researchgate.net.

常见问题

Basic Research Questions

Q. How can the structural identity of 3-Bromo-2-hydrazinylpyridine be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze 1H and 13C spectra to confirm the pyridine ring structure and hydrazine substituent (e.g., δ ~8.0 ppm for aromatic protons, δ ~160 ppm for C-Br in 13C NMR) .

- Mass Spectrometry : Validate molecular weight (MW = 188.03 g/mol) via ESI-MS or GC-MS .

- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. What are the optimal storage conditions for this compound to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and light, as the hydrazine group is prone to oxidation . Purity (>98%) should be verified via HPLC before use .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Route 1 : Bromination of 2-hydrazinylpyridine using N-bromosuccinimide (NBS) in DMF at 0–5°C (yield: ~65%) .

- Route 2 : Substitution of 3-bromo-2-chloropyridine with hydrazine hydrate in ethanol under reflux (yield: ~72%) .

- Comparison : Route 2 offers better regioselectivity but requires careful temperature control to avoid byproducts.

Advanced Research Questions

Q. How does the hydrazine substituent influence the regioselectivity of nucleophilic substitution reactions in this compound?

- Methodological Answer : The hydrazine group acts as an electron-donating moiety, directing nucleophiles (e.g., amines, alkoxides) to the para position relative to the Br atom. Computational studies (DFT) suggest this is due to enhanced electron density at C-5 . Experimental validation via X-ray crystallography of substitution products is recommended.

Q. What strategies resolve contradictions in reaction yields when using different palladium catalysts for Suzuki-Miyaura coupling with this compound?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ in THF at 80°C achieves ~85% coupling efficiency with aryl boronic acids, while Pd(dppf)Cl₂ may underperform due to steric hindrance .

- Troubleshooting : Monitor reaction progress via TLC. If yields drop below 70%, switch to microwave-assisted conditions (120°C, 20 min) to enhance kinetics .

Q. How can conflicting HPLC and MS data on the purity of this compound be reconciled?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Adjust pH to 6.5 to resolve co-eluting impurities .

- MS Cross-Validation : Compare fragmentation patterns with reference standards. Discrepancies may arise from isotopic interference (e.g., 79Br vs. 81Br); use high-resolution MS (HRMS) for clarity .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to mitigate inhalation risks .

- Spill Management : Neutralize spills with 10% sodium bicarbonate solution before disposal .

- Waste Handling : Collect residues in halogenated waste containers and incinerate at >1000°C to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。